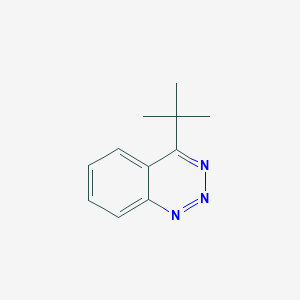
4-tert-butyl-1,2,3-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused with a benzene ring and a tert-butyl group attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-butyl-1,2,3-benzotriazine can be synthesized through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzotriazine compound in good to excellent yields .
Another method involves the heterocyclization of p-tosylmethyl isocyanide derivatives. This process is carried out under basic conditions, using sodium aryloxides prepared in situ from substituted phenol derivatives and sodium hydride in tetrahydrofuran as the solvent. The reaction proceeds through a cyclization process and loss of the tosyl group, followed by nucleophilic substitution to form the final benzotriazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4th position where the tert-butyl group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Benzotriazinone derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: 4-aryloxy- or 4-alkoxybenzotriazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,2,3-benzotriazine varies depending on its application. In the context of enzyme inhibition, the compound acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, inhibiting the conversion of starch and disaccharides to glucose, which helps control blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4-one: This compound lacks the tert-butyl group and has different reactivity and biological activity profiles.
1,2,4-Benzotriazine: This isomer has a different arrangement of nitrogen atoms in the triazine ring, leading to distinct chemical properties.
1,2,3-Benzotriazole: This compound has a similar triazine ring but lacks the benzene ring fusion, resulting in different chemical behavior.
Uniqueness
4-tert-butyl-1,2,3-benzotriazine is unique due to the presence of the tert-butyl group at the 4th position. This bulky substituent influences the compound’s reactivity and stability, making it distinct from other benzotriazine derivatives.
Properties
CAS No. |
62786-01-0 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-tert-butyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H13N3/c1-11(2,3)10-8-6-4-5-7-9(8)12-14-13-10/h4-7H,1-3H3 |
InChI Key |
BYTWCKIUFONGTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


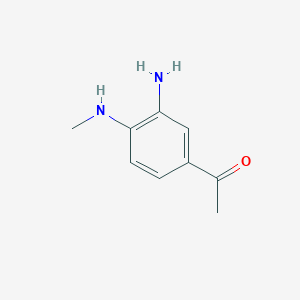
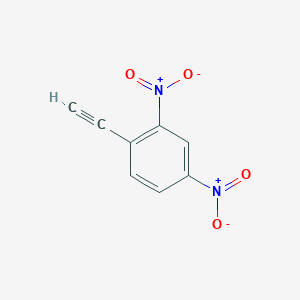
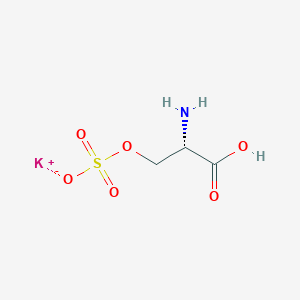
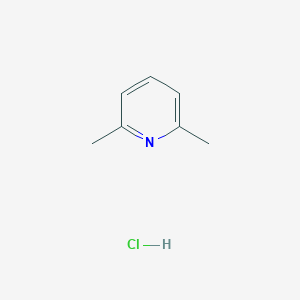
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
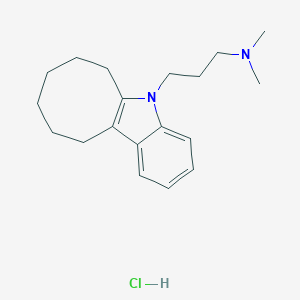
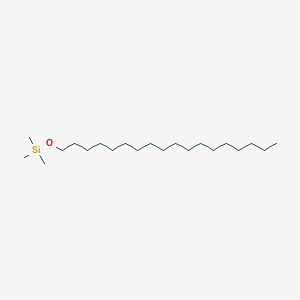
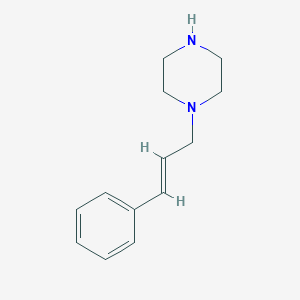
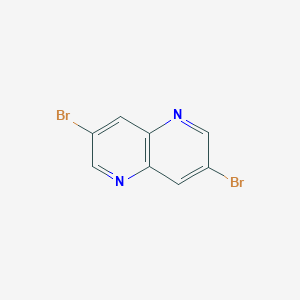
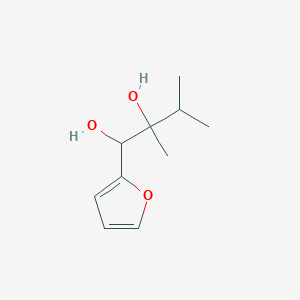
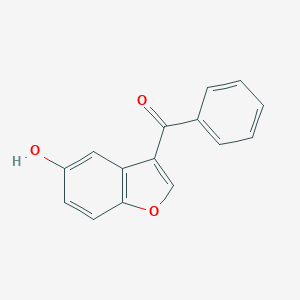
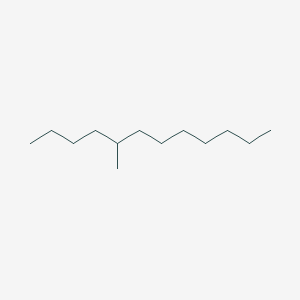
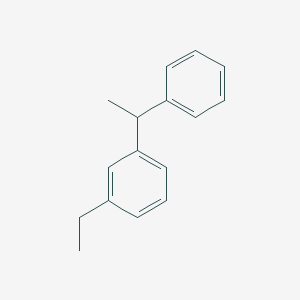
![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
